N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide
Descripción
N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone group (5,5-dioxido), a 4-fluorophenyl substituent, and a pyrrolidin-1-yl-acetamide side chain. While direct data on this compound’s synthesis or bioactivity are unavailable in the provided evidence, analogous compounds (e.g., pyrazol-acetamide derivatives) highlight the importance of such structural motifs in drug discovery, such as enzyme inhibition or receptor binding .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVWERXAGPNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Insights :
- The 4-fluorophenyl group may improve metabolic stability relative to chlorophenyl or nitrophenyl substituents in analogs .
- The pyrrolidin-1-yl-acetamide side chain introduces steric bulk and basicity, which could affect binding affinity in biological targets compared to simpler acetamide groups .
Physicochemical Properties
Solubility and Crystallinity
- Sulfone Impact: The 5,5-dioxido group in the thieno-pyrazol core likely increases aqueous solubility compared to non-sulfonated analogs, as seen in sulfonamide drugs .
- Crystallography : Pyrazol derivatives (e.g., ) are often analyzed via X-ray diffraction using SHELX software . The target compound’s crystal structure may exhibit hydrogen-bonding networks similar to those in related pyrazol-acetamides, stabilizing the lattice .
NMR Spectral Comparison
While direct NMR data for the target compound are unavailable, demonstrates how substituents alter chemical shifts in pyrazol derivatives. For example:
- Region-Specific Shifts: Fluorine atoms in the 4-fluorophenyl group would deshield adjacent protons, causing downfield shifts in $ ^1H $-NMR compared to non-fluorinated analogs .
- Sulfone Effects : The sulfone group’s electron-withdrawing nature may shift carbonyl (C=O) peaks upfield in $ ^{13}C $-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
